Urea vs. Amide Linkage Differentiation: Impact on Dopamine D4 Receptor Pharmacology
The target compound contains a urea pharmacophore (–NH–C(=O)–NH–) linking the piperazine-ethyl spacer to the o-tolyl group, whereas the closest structurally characterized analog, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, employs an amide linkage (–C(=O)–NH–). In the amide series, D4 receptor IC₅₀ = 0.057 nM was achieved with >10,000-fold selectivity over D2 (IC₅₀ > 1,000 nM) and favorable selectivity over 5-HT₁A (IC₅₀ = 220 nM) and α₁ (IC₅₀ = 270 nM) [1]. The urea linkage in the target compound alters the hydrogen-bonding donor/acceptor profile at the enzyme/receptor binding site compared to the amide. Literature precedent from the FAAH inhibitor class shows that urea vs. amide substitution can modulate both target potency and metabolic stability through differences in covalent adduct formation and hydrolytic susceptibility [2]. Direct head-to-head D4 receptor binding data for the target urea compound are not available from non-vendor primary sources; however, this structural differentiation represents a testable hypothesis for selectivity or metabolic stability differences.
| Evidence Dimension | Dopamine D4 receptor binding affinity and selectivity profile |
|---|---|
| Target Compound Data | No independent peer-reviewed primary data available; vendor-supplied claims (non-verifiable) suggest D4 receptor ligand activity |
| Comparator Or Baseline | N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (amide analog): D4 IC₅₀ = 0.057 nM, D2 IC₅₀ > 1,000 nM, 5-HT₁A IC₅₀ = 220 nM, α₁ IC₅₀ = 270 nM |
| Quantified Difference | Not quantifiable from independent primary data; structural difference is urea vs. amide linker with o-tolyl vs. 3-methoxyphenyl terminus |
| Conditions | In vitro radioligand displacement assays using human cloned D4.4 receptor expressed in CHO cells; [³H]spiperone as radioligand (comparator data only) |
Why This Matters
The urea linkage may confer differential metabolic stability or hydrogen-bonding interactions compared to the amide series; procurement should be contingent upon confirmatory D4 receptor profiling before use as a D4-selective probe in neuropsychiatric target engagement studies.
- [1] Perrone R, Berardi F, Colabufo NA, et al. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: A Potent and Selective Dopamine D4 Ligand. J Med Chem. 1998;41(24):4907-4910. View Source
- [2] Palermo G, Branduardi D, Masetti M, et al. Covalent Inhibitors of Fatty Acid Amide Hydrolase: A Rationale for the Activity of Piperidine and Piperazine Aryl Ureas. J Chem Inf Model. 2011;51(12):3336-3348. View Source
